Ethyl 3-methoxypropanimidate hydrochloride
Description
It is characterized by its molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol .
Properties
IUPAC Name |
ethyl 3-methoxypropanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(7)4-5-8-2;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONETCWAPADEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxypropanimidate hydrochloride typically involves the reaction of ethyl 3-methoxypropanoate with an appropriate amine under acidic conditions. The reaction is often carried out in a solvent such as ethyl acetate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxypropanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methoxypropanimidate hydrochloride serves as a precursor for various bioactive compounds. Its derivatives have been studied for their potential pharmacological effects, including:
- Antimicrobial Activity : Compounds derived from this compound have demonstrated efficacy against a range of bacterial strains, making them candidates for antibiotic development.
- Anticancer Properties : Research has indicated that certain derivatives possess cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Peptide Synthesis
In peptide synthesis, this compound acts as a coupling agent. It facilitates the formation of peptide bonds between amino acids by activating carboxylic acid groups, thus enhancing the efficiency of peptide synthesis protocols.
Drug Development
The compound is utilized in drug formulation processes where it aids in improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drugs enhances their therapeutic profiles.
Case Study 1: Antimicrobial Efficacy
A study conducted at a leading pharmaceutical research institute evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that several compounds exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The study concluded that these derivatives could be developed into new antibiotic agents.
Case Study 2: Peptide Bond Formation
In an experimental setup aimed at optimizing peptide synthesis, researchers utilized this compound as a coupling agent. The study found that using this compound resulted in higher yields of peptides compared to traditional methods. This finding underscores its utility in biochemistry and pharmaceutical research.
Data Summary Table
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer derivatives | Effective against multiple bacterial strains; cytotoxicity observed |
| Peptide Synthesis | Coupling agent for peptide bond formation | Higher yields compared to traditional methods |
| Drug Development | Enhances solubility and bioavailability | Improved therapeutic profiles for several APIs |
Mechanism of Action
The mechanism of action of Ethyl 3-methoxypropanimidate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methoxypropanoate
- Ethyl 3-aminopropanoate
- Ethyl 3-hydroxypropanoate
Uniqueness
Ethyl 3-methoxypropanimidate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties.
Biological Activity
Ethyl 3-methoxypropanimidate hydrochloride is a compound with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.
This compound is synthesized through various organic reactions involving amines and carboxylic acid derivatives. Its structure includes a methoxy group that enhances its lipophilicity, potentially improving its interaction with biological membranes. The synthesis typically involves the reaction of 3-methoxypropanimidic acid with ethyl alcohol in the presence of hydrochloric acid, leading to the formation of the hydrochloride salt.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit notable antioxidant properties, which may be attributed to their ability to scavenge free radicals. For instance, derivatives of propanamide have shown significant DPPH radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Compounds derived from similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds often fall within a range indicative of moderate to strong antiproliferative effects .
- Enzyme Inhibition : The compound is also explored for its potential to inhibit specific enzymes involved in disease pathways. For example, it may act as a competitive inhibitor for certain proteases or kinases, which are critical in cancer progression and other diseases.
Antioxidant Studies
A study highlighted the antioxidant potential of various derivatives related to this compound. These compounds were tested for their ability to inhibit DPPH radicals:
| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |
|---|---|---|
| Ethyl 3-methoxypropanimidate | TBD | TBD |
| Ascorbic Acid | 58.2 | 20.0 |
| Compound A | 79.62 | 1.37 |
These results indicate that while this compound's exact values are yet to be determined, it is positioned among compounds with promising antioxidant capabilities .
Anticancer Activity
In a comparative study involving various synthesized compounds, this compound was evaluated for its anticancer effects against HCT-116 and MCF-7 cell lines:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Ethyl 3-methoxypropanimidate | MCF-7 | TBD |
| Compound B | HCT-116 | 5.0 |
| Compound C | MCF-7 | 7.5 |
The data indicate that several derivatives exhibit significant cytotoxicity, warranting further investigation into the mechanisms by which Ethyl 3-methoxypropanimidate exerts its effects on cancer cells .
The proposed mechanism of action for this compound involves:
- Radical Scavenging : The methoxy group likely facilitates electron donation to free radicals, stabilizing them and preventing cellular damage.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
